molecular formula C21H13ClN2O5S B12210862 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12210862
M. Wt: 440.9 g/mol
InChI Key: BMOIJPLHDZHFBZ-YVLHZVERSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide , reflects its hybrid structure comprising a thiazolidinedione core, a 2-chlorobenzylidene substituent, and a chromenone-linked acetamide group. The systematic naming follows priority rules for heterocyclic systems:

  • Thiazolidinedione backbone : The parent structure is a 1,3-thiazolidine ring substituted with two ketone groups at positions 2 and 4.
  • Benzylidene substituent : A 2-chlorophenyl group is attached via a double bond at position 5 of the thiazolidinedione ring, with the (Z)-configuration denoting the spatial arrangement of substituents around the double bond.
  • Acetamide side chain : A methylene bridge (-CH2-) connects the thiazolidinedione’s nitrogen at position 3 to an acetamide group.
  • Chromenone moiety : The acetamide’s nitrogen is bonded to a 6-substituted 2H-chromen-2-one system, characterized by a fused benzene and pyrone ring.

The molecular formula, C21H13ClN2O5S , confirms the presence of 21 carbon atoms, one chlorine atom, and functional groups critical for hydrogen bonding and π-π interactions.

Molecular Geometry and Stereochemical Analysis

The compound’s geometry is defined by three key structural features:

  • Thiazolidinedione ring conformation : The non-aromatic five-membered thiazolidinedione adopts an envelope conformation, with the sulfur atom at the flap position. The 2,4-diketone groups introduce planarity, facilitating resonance stabilization.
  • (Z)-Configuration of the benzylidene group : The 2-chlorophenyl substituent and the thiazolidinedione’s C4 carbonyl group reside on the same side of the double bond (Figure 1). This configuration minimizes steric hindrance between the chlorine atom and the chromenone moiety, as evidenced by computational models.
  • Chromenone-acetamide orientation : The chromenone system’s 6-position substitution orients the acetamide group orthogonally to the thiazolidinedione plane, creating a T-shaped topology. This arrangement enhances intramolecular hydrogen bonding between the chromenone’s ketone oxygen and the acetamide’s NH group.

Table 1 : Key bond lengths and angles derived from computational modeling

Bond/Angle Value (Å/°) Significance
C5=N1 (thiazolidinedione) 1.28 Å Double bond character, planar geometry
C7-Cl (benzylidene) 1.74 Å Typical for C-Cl single bonds
C9=O1 (chromenone) 1.21 Å Resonance with adjacent carbonyl group
N2-C13 (acetamide) 1.34 Å Partial double bond due to conjugation

Comparative Structural Analysis with Thiazolidinedione-Chromenone Hybrid Derivatives

The compound’s structure diverges from classical thiazolidinedione derivatives in three aspects:

  • Substituent position on benzylidene : Unlike para-substituted analogs (e.g., 4-chlorobenzylidene in CID 6237761), the ortho-chloro substitution in this compound introduces steric constraints that alter PPARγ binding pocket interactions. Computational docking studies suggest the chlorine atom occupies a hydrophobic subpocket typically inaccessible to bulkier para-substituted derivatives.

  • Chromenone vs. aryl/acyl groups : Replacing traditional phenyl (e.g., rosiglitazone) or indole rings with a chromenone system enhances π-stacking potential due to the fused aromatic system. This modification increases solubility compared to wholly non-polar analogs, as evidenced by logP values (calculated logP = 3.1 vs. 4.2 for rosiglitazone).

Table 2 : Structural comparison with selected thiazolidinedione hybrids

Compound R1 (Benzylidene) R2 (Side Chain) Key Structural Feature
Rosiglitazone 4-CH3O Pyridylethyl Para-methoxy enhances PPARγ affinity
CID 6237761 4-Cl Coumarin-6-acetamide Para-chloro

Properties

Molecular Formula

C21H13ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13ClN2O5S/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-10-

InChI Key

BMOIJPLHDZHFBZ-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation-Based Formation of the Thiazolidinedione Core

The thiazolidinedione ring is typically synthesized via Knoevenagel condensation between an aldehyde and 2,4-thiazolidinedione. For the target compound, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde (or analogous coumarin aldehydes) serves as the starting material. In a representative procedure, equimolar quantities of the aldehyde and 2,4-thiazolidinedione are refluxed in acetic acid with anhydrous sodium acetate as a catalyst, yielding the 5-(chromenyl)methylene-2,4-thiazolidinedione intermediate. The reaction proceeds via nucleophilic attack of the thiazolidinedione’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Key parameters influencing yield and stereochemistry include:

  • Solvent : Acetic acid promotes protonation of the intermediate, favoring Z-configuration.

  • Temperature : Prolonged reflux (3–6 hours) ensures complete dehydration.

  • Catalyst : Sodium acetate maintains mildly acidic conditions, preventing side reactions.

Acetamide Linkage Formation

Coupling the thiazolidinedione intermediate to the coumarin moiety involves nucleophilic acyl substitution. Two predominant strategies are documented:

Strategy A: Bromoacetyl Coupling

  • Synthesis of 3-(N-Bromoacetyl amino)Coumarin :

    • 6-Amino-2-oxo-2H-chromene is treated with bromoacetyl bromide in dry dichloromethane, yielding the bromoacetyl derivative.

    • Conditions : 0°C, triethylamine as base, 2-hour reaction time (yield: 78–82%).

  • Alkylation of Thiazolidinedione Potassium Salt :

    • The thiazolidinedione is deprotonated with KOH in DMF, then reacted with the bromoacetyl coumarin.

    • Conditions : Room temperature, 12-hour stirring (yield: 65–70%).

Strategy B: Hydrazide Intermediate Cyclization

  • Formation of Coumarin Hydrazide :

    • 7-Hydroxy-4-methylcoumarin is esterified with ethyl bromoacetate, followed by hydrazinolysis to form the hydrazide.

  • Condensation with Thiazolidinedione :

    • The hydrazide reacts with 5-(2-chlorobenzylidene)-2,4-thiazolidinedione in ethanol under acidic conditions, forming the acetamide bond via dehydration.

    • Conditions : Glacial acetic acid catalyst, 4-hour reflux (yield: 60–68%).

Optimization of Reaction Conditions

Solvent and Catalytic Systems

  • DMF vs. Acetic Acid : DMF enhances solubility of intermediates in alkylation reactions but may promote side reactions at elevated temperatures. Acetic acid is preferred for condensations due to its dual role as solvent and proton donor.

  • Catalysts : Anhydrous ZnCl₂ accelerates cyclization in thioglycolic acid-mediated reactions, improving yields by 15–20%.

Stereochemical Control

The Z-configuration at the benzylidene double bond is critical for bioactivity. Key measures include:

  • Low-Temperature Quenching : Rapid cooling post-condensation minimizes isomerization.

  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) separates Z/E isomers.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Thiazolidinedione C=O protons: δ 7.8–8.1 ppm (singlet).

    • Olefinic protons (Z-configuration): δ 6.9–7.2 ppm (J = 12–14 Hz).

  • IR :

    • C=O stretches: 1,690–1,730 cm⁻¹ (thiazolidinedione), 1,710–1,740 cm⁻¹ (coumarin lactone).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Mitigation Strategies

ChallengeSolutionSource Reference
Low yield in alkylationUse of phase-transfer catalysts (e.g., TBAB)
Z/E isomerizationRapid cooling and inert atmosphere
Coumarin lactone hydrolysisAnhydrous conditions, molecular sieves

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structural features allow for modifications that can lead to a variety of derivatives with distinct properties.

Biology

Research has indicated that the compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways critical for cancer cell proliferation.

Medicine

The compound is being explored for therapeutic applications due to its biological activity. Its potential as a lead compound in drug development is noteworthy, particularly in the context of designing new anticancer agents.

Table: Biological Activities and Mechanisms

Activity TypeTargetMechanism of Action
AntimicrobialBacterial EnzymesInhibition of enzyme activity
AnticancerCancer Cell LinesInduction of apoptosis via signaling pathways

Industry

In industrial applications, this compound can be utilized in the formulation of new materials with tailored properties. Its chemical structure allows it to act as a modifier or stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

The thiazolidinone ring is a common pharmacophore in medicinal chemistry. Key structural analogs differ in:

2-Methoxybenzylidene (e.g., ): Methoxy groups enhance lipophilicity and may influence metabolic stability . Cinnamylidene (e.g., 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide, ): The extended conjugation of the cinnamylidene group could enhance π-π stacking interactions .

Thiazolidinone modifications: Thioxo vs. dioxo: Replacement of the 4-oxo group with a thioxo (e.g., ) increases sulfur-mediated interactions but may reduce solubility . Coumarin vs.

Structural Characterization

Spectral data (IR, NMR, MS) from and confirm the integrity of thiazolidinone-coumarin hybrids. For example:

  • IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretching) and ~2200 cm⁻¹ (CN) .
  • ¹H NMR : Aromatic protons (δ 6.5–8.1 ppm) and benzylidene =CH signals (δ 7.9–8.0 ppm) .

Biological Activity

The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₇ClN₂O₅S₂
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 902019-31-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with tumor growth and metastasis.
  • Induction of Apoptosis : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties:

  • A study demonstrated that related thiazolidinones showed potent antitumor effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC₅₀ values indicating effective cytotoxicity .
CompoundCell LineIC₅₀ (µM)Mechanism
18A54910Apoptosis induction
18MCF-712Cell cycle arrest
18HeLa8Extrinsic pathway activation

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity:

  • In vitro studies revealed that several thiazolidine derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential as antibacterial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A systematic evaluation of thiazolidinone derivatives highlighted their ability to inhibit tumor growth in vitro. The derivatives were tested against various human cancer cell lines, revealing varying degrees of cytotoxicity and selectivity .
  • Mechanistic Insights :
    • Research focused on the mechanism of action revealed that compounds similar to the target compound can induce apoptosis through mitochondrial pathways and caspase activation. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling pathways .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • The synthesis of the compound involves the condensation of specific aldehydes with thiazolidine derivatives under basic conditions, leading to a variety of structural modifications that influence biological activity. SAR studies indicate that substituents on the benzylidene moiety significantly affect potency against cancer cells .

Q & A

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

Solvent SystemCatalystTemperatureYield (%)Purity (HPLC)Source
DMF/K₂CO₃NoneRT68>95%
Acetic anhydride/AcOHNaOAcReflux6892%
DioxaneTriethylamine25°C5789%

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalCompound FeatureSource
¹H NMRδ 7.94 (s, 1H, =CH)Z-configuration
IR1719 cm⁻¹ (C=O stretch)Thiazolidinedione carbonyl
¹³C NMRδ 165.48 (C=O)Acetamide carbonyl

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